2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride is a compound that features a pyrrolidine ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities. The pyrrolidine ring is known for its versatility and ability to enhance the pharmacological properties of molecules, while the pyrimidine ring is a common scaffold in many bioactive compounds.
Mechanism of Action
Target of Action
The primary target of 2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
The compound acts as a PLK4 inhibitor . It interacts with PLK4, inhibiting its activity and thus disrupting the process of centriole duplication . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed .
Biochemical Pathways
The inhibition of PLK4 affects the centriole duplication pathway . This pathway is crucial for cell division, and its disruption can lead to cell cycle arrest and apoptosis . The downstream effects of this disruption can include reduced tumor growth and potentially, tumor regression .
Pharmacokinetics
The compound exhibits good plasma stability and liver microsomal stability , with a half-life (t1/2) greater than 289.1 minutes and 145 minutes respectively . It also has a low risk of drug-drug interactions (DDIs) .
Result of Action
At the cellular level, the compound presents excellent antiproliferative activity against cancer cells . By inhibiting PLK4, it disrupts centriole duplication, leading to cell cycle arrest and apoptosis . This can result in reduced tumor growth and potentially, tumor regression .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound. Additionally, the presence of other drugs (potential for DDIs) can also influence the efficacy of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-yl)pyrimidin-4-amine typically involves the reaction of pyrrolidine with 2-chloropyrimidine. This reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-2-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases like potassium carbonate and solvents like DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: This compound has a similar structure but with a different substitution pattern on the pyrimidine ring.
Pyrrolidine derivatives: Various pyrrolidine derivatives are studied for their biological activities and can be compared based on their pharmacological profiles.
Uniqueness
2-(Pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The combination of the pyrrolidine and pyrimidine rings provides a versatile scaffold for the development of new therapeutic agents.
Properties
IUPAC Name |
2-pyrrolidin-2-ylpyrimidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c9-7-3-5-11-8(12-7)6-2-1-4-10-6;;/h3,5-6,10H,1-2,4H2,(H2,9,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTQBDKZTFCBPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=CC(=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.